molecular formula C11H9NO B1380505 1-(4-Formylphenyl)cyclopropane-1-carbonitrile CAS No. 869977-34-4

1-(4-Formylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1380505
CAS No.: 869977-34-4
M. Wt: 171.19 g/mol
InChI Key: WWJFHLHOOLLNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Formylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9NO. It is characterized by a cyclopropane ring attached to a phenyl group, which in turn is substituted with a formyl group and a carbonitrile group.

Scientific Research Applications

1-(4-Formylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Formylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(4-Formylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific context of its use. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The formyl and nitrile groups can participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

1-(4-Formylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Formylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(4-Cyanophenyl)cyclopropane-1-carbonitrile: Similar structure but with an additional nitrile group on the phenyl ring.

    1-(4-Formylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Properties

IUPAC Name

1-(4-formylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJFHLHOOLLNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ozone was bubbled through a solution of 1-(4-vinylphenyl)cyclopropanecarbonitrile (1.8 g, 0.011 mol) in methylene chloride (40 mL, 0.6 mol) at −78° C. until a blue color appeared and then nitrogen was bubbled through the solution for 10 minutes. Methyl sulfide was added and the mixture was stirred overnight. The mixture was washed with water and brine successively, dried, and concentrated to give the desired product.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-vinylphenyl)cyclopropanecarbonitrile
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.